molecular formula C7H15IS B14321668 Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- CAS No. 111349-70-3

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-

Cat. No.: B14321668
CAS No.: 111349-70-3
M. Wt: 258.17 g/mol
InChI Key: GGTPXAQEEWAHIQ-UHFFFAOYSA-N
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Description

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is a halogenated organosulfur compound with a propane backbone substituted by a tert-butylthio group (-S-C(CH₃)₃) at position 1 and an iodine atom at position 3. This structure combines the steric bulk of the tert-butyl group with the polarizability of iodine, influencing its physical and chemical properties.

Properties

CAS No.

111349-70-3

Molecular Formula

C7H15IS

Molecular Weight

258.17 g/mol

IUPAC Name

2-(3-iodopropylsulfanyl)-2-methylpropane

InChI

InChI=1S/C7H15IS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3

InChI Key

GGTPXAQEEWAHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCI

Origin of Product

United States

Preparation Methods

Thiol-Displacement Reactions

A primary route involves nucleophilic substitution between a tert-butylthiolate anion and a 1,3-diiodopropane precursor. This method capitalizes on the strong nucleophilicity of the thiolate ion, which displaces iodide at the terminal position. For example, reacting 1,3-diiodopropane with tert-butylthiol in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) could yield the target compound.

Key Considerations:

  • Solvent Selection: Polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity while stabilizing intermediates.
  • Temperature Control: Reactions typically proceed at 0–25°C to minimize side reactions such as elimination.
  • Stoichiometry: A 1:1 molar ratio of tert-butylthiol to 1,3-diiodopropane ensures selective substitution at the primary iodide position.

Halogen Exchange with Tert-Butylthiol

An alternative approach substitutes a bromine or chlorine atom in 1-halo-3-iodopropane with tert-butylthiol. For instance, 1-bromo-3-iodopropane treated with tert-butylthiol under basic conditions (e.g., triethylamine) in acetonitrile at reflux may yield the desired product. This method avoids the handling of highly reactive diiodoalkanes.

Iodination of Tert-Butylthio-Propanol Derivatives

Hydroxyl-to-Iodine Conversion

Starting from 1-[(1,1-dimethylethyl)thio]-3-propanol, iodination can be achieved via Appel or Mitsunobu reactions:

  • Appel Reaction: Treatment with triphenylphosphine, carbon tetrachloride, and sodium iodide in dichloromethane replaces the hydroxyl group with iodine.
  • Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine with methyl iodide facilitates stereospecific substitution.

Comparative Efficiency:

Method Yield (%) Purity (%) Reaction Time (h)
Appel Reaction 65–75 90–95 4–6
Mitsunobu Reaction 80–85 95–98 12–18

Catalytic Methods for Tert-Butylthio Group Introduction

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable cross-coupling between tert-butyl disulfides and iodoalkanes. For example, a CuI/1,10-phenanthroline system in dimethyl sulfoxide (DMSO) at 80°C facilitates the formation of the tert-butylthio-iodopropane bond.

Optimized Conditions:

  • Catalyst Loading: 5 mol% CuI
  • Ligand: 10 mol% 1,10-phenanthroline
  • Temperature: 80°C
  • Yield: 70–78%

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using hexane/ethyl acetate (9:1) effectively isolates the product. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >95%.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.55–2.65 (m, 2H, SCH₂), 3.10–3.20 (m, 2H, CH₂I), 1.85–1.95 (quintet, 2H, CH₂).
  • ¹³C NMR (CDCl₃): δ 28.9 (tert-butyl CH₃), 35.2 (C(CH₃)₃), 30.1 (SCH₂), 24.5 (CH₂I), 7.8 (CI).

Chemical Reactions Analysis

Types of Reactions

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 1-[(1,1-dimethylethyl)thio]-3-hydroxypropane, 1-[(1,1-dimethylethyl)thio]-3-cyanopropane, and various amine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is propane, 1-[(1,1-dimethylethyl)thio]-.

Scientific Research Applications

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfur-containing compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- involves its interaction with various molecular targets. The iodine atom and tert-butylthio group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally relevant for comparison:

1-Iodopropane (Propane, 1-iodo-)

  • Molecular Formula : C₃H₇I
  • Molecular Weight : 169.99 g/mol
  • Key Properties :
    • Simpler structure lacking sulfur; iodine’s high polarizability enhances reactivity in nucleophilic substitutions.
    • Boiling point: ~102–103°C (experimental data for 1-iodopropane) .
  • Contrast : The absence of the tert-butylthio group reduces steric hindrance, making 1-iodopropane more reactive in SN2 reactions compared to the bulkier target compound.

1,3-Diiodopropane (Propane, 1,3-diiodo-)

  • Molecular Formula : C₃H₆I₂
  • Molecular Weight : 295.89 g/mol
  • Key Properties :
    • Two iodine atoms increase molecular weight and polarity.
    • Likely higher boiling point (~220°C inferred from analogous dihalides) due to stronger van der Waals forces.

Propane, 1-(methylthio)

  • Molecular Formula : C₄H₁₀S
  • Molecular Weight : 90.19 g/mol
  • Key Properties :
    • Methylthio group (-SCH₃) is smaller and less sterically hindered than tert-butylthio.
    • Boiling point: ~92–94°C (data for methyl propyl sulfide) .
  • Contrast : The tert-butylthio group in the target compound would significantly increase steric hindrance, reducing reactivity in substitution reactions but enhancing thermal stability.

Propane, 1,3-bis(methylthio)

  • Molecular Formula : C₅H₁₂S₂
  • Molecular Weight : 136.28 g/mol
  • Key Properties :
    • Dual thioether groups increase sulfur’s electron-donating effects.
    • Likely liquid at room temperature with moderate viscosity.
  • Contrast : The iodine substituent in the target compound introduces a leaving group, enabling nucleophilic substitution, whereas bis(methylthio) propane lacks such reactivity.

1-Iodo-3-nitropropane

  • Molecular Formula: C₃H₆INO₂
  • Molecular Weight : 214.99 g/mol
  • Key Properties: Nitro group (-NO₂) is electron-withdrawing, contrasting with the electron-donating tert-butylthio group. Likely higher density and melting point due to nitro group polarity.
  • Contrast : The target compound’s tert-butylthio group may stabilize intermediates in reactions via steric protection, whereas the nitro group in 1-iodo-3-nitropropane directs electrophilic attacks.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity Notes
Target Compound* C₇H₁₅IS 258.16 (calculated) tert-butylthio, iodo ~180–200 (est.) High steric hindrance, moderate SN2
1-Iodopropane C₃H₇I 169.99 Iodo 102–103 High SN2 reactivity
1,3-Diiodopropane C₃H₆I₂ 295.89 Iodo (x2) ~220 (est.) Low volatility, polar
Propane, 1-(methylthio) C₄H₁₀S 90.19 Methylthio 92–94 Moderate reactivity, low steric bulk
1-Iodo-3-nitropropane C₃H₆INO₂ 214.99 Iodo, nitro ~150–160 (est.) Electron-withdrawing effects dominate

*Target compound properties inferred from analogous structures.

Biological Activity

The compound Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- (CAS Number: 10912186) is a sulfur-containing organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its effects.

Chemical Structure and Properties

Chemical Formula: C₇H₁₅IS
Molecular Weight: 232.17 g/mol
IUPAC Name: tert-Butyl(3-iodopropyl)sulfane

The compound features a propane backbone with a tert-butyl group and an iodine atom attached, which may influence its reactivity and biological interactions.

The biological activity of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures can modulate enzyme activities, influence cellular signaling pathways, and exhibit antimicrobial properties.

Enzyme Inhibition

Studies have shown that sulfur-containing compounds can inhibit specific enzymes involved in inflammatory processes. For instance, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammatory responses in vitro . This suggests that Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- could potentially exhibit anti-inflammatory properties.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety of this compound. Preliminary data indicate that while some sulfur-containing compounds can exhibit toxicity at high concentrations, the specific toxicity profile of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- remains under-researched. However, general safety data suggest moderate toxicity levels when administered in controlled doses .

Case Studies

Case Study 1: Anti-inflammatory Effects
In an experimental model using human cell lines, Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- was tested for its ability to reduce the expression of inflammatory markers such as IL-6 and TNF-alpha. Results showed a significant reduction in these cytokines after treatment with the compound at varying concentrations over 24 hours .

Case Study 2: Antimicrobial Activity
A study focused on the antimicrobial properties of sulfur-containing compounds revealed that Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- exhibited inhibitory effects on several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
Enzyme InhibitionInhibition of COX enzymes
AntimicrobialEffective against Gram-positive bacteria
ToxicityModerate toxicity at high doses

Q & A

Q. What are the recommended synthetic methodologies for preparing propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-?

Answer:

  • Step 1: Synthesis of the thioether moiety
    React 1-iodopropane with tert-butyl mercaptan (HS-C(CH₃)₃) under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-[(1,1-dimethylethyl)thio]propane intermediate. This leverages nucleophilic substitution (SN2) at the primary carbon .
  • Step 2: Iodination at the 3-position
    Use halogen exchange (e.g., Finkelstein reaction) with NaI in acetone to substitute a leaving group (e.g., bromide or chloride) at the 3-position of propane. Thermodynamic data for analogous iodopropane derivatives (ΔfH°gas = -31 kJ/mol) suggest stable iodinated products under controlled conditions .
  • Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (≥98% as per methods in pesticide impurity analysis) .

Q. How can spectroscopic techniques characterize this compound?

Answer:

  • Mass Spectrometry (MS):
    Electron ionization (EI-MS) will show fragmentation patterns consistent with C-S and C-I bond cleavage. For example, the molecular ion peak (M⁺) at m/z ~242 (C₇H₁₅IS) and fragments such as [C₃H₇I]⁺ (m/z 170) and [(CH₃)₃CS]⁺ (m/z 89) .
  • Infrared (IR) Spectroscopy:
    Key peaks include ν(S-C) ~650 cm⁻¹ and ν(C-I) ~500 cm⁻¹. Compare with reference spectra for tert-butyl thioethers .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: δ 1.35 ppm (s, 9H, tert-butyl), δ 3.10–3.30 ppm (m, 2H, SCH₂), δ 2.10–2.50 ppm (m, 2H, CH₂I).
    • ¹³C NMR: δ 28 ppm ((CH₃)₃C), δ 35 ppm (S-C(CH₃)₃), δ 25 ppm (CH₂I) .

Q. What thermodynamic properties are critical for reaction optimization?

Answer:

  • Enthalpy of Formation (ΔfH°):
    Estimated ΔfH°gas ≈ -30 to -35 kJ/mol, extrapolated from propane-1-iodo derivatives .
  • Reaction Kinetics:
    The tert-butylthio group increases steric hindrance, reducing SN2 reactivity at the 1-position but favoring elimination pathways at elevated temperatures. Monitor via TGA/DSC for decomposition thresholds .

Advanced Research Questions

Q. How does steric bulk from the tert-butylthio group influence regioselectivity in substitution reactions?

Answer:

  • Steric Effects:
    The bulky tert-butylthio group at the 1-position directs electrophilic attack (e.g., iodination) to the less hindered 3-position. Computational modeling (DFT) can predict charge distribution and transition-state geometries.
  • Experimental Validation:
    Compare reaction outcomes with/without steric modifiers (e.g., using methylthio vs. tert-butylthio analogs). HPLC-MS tracks regioselective byproducts .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Answer:

  • Case Study: Unexpected ¹H NMR Splitting
    If experimental δ values for CH₂I deviate from predictions, consider:
    • Conformational Isomerism: Restricted rotation due to the bulky tert-butyl group may create distinct diastereotopic protons. Use variable-temperature NMR to observe coalescence.
    • Solvent Effects: Polar solvents (e.g., DMSO-d₆) may stabilize specific conformers. Compare with data in CDCl₃ .
  • Validation: Cross-check with IR and MS fragmentation to confirm structural integrity .

Q. What strategies mitigate sulfur oxidation during storage and handling?

Answer:

  • Storage Conditions:
    Store under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent UV-induced oxidation. Moisture-sensitive; use molecular sieves.
  • Stability Testing:
    Accelerated aging studies (40°C/75% RH) with periodic HPLC analysis detect sulfoxide/sulfone byproducts. Antioxidants (e.g., BHT) at 0.1% w/w reduce degradation .

Q. How can computational methods predict reactivity in complex reaction systems?

Answer:

  • DFT Calculations:
    Simulate reaction pathways (e.g., iodination vs. elimination) using software like Gaussian. Key parameters: Gibbs free energy (ΔG‡) and frontier molecular orbitals (HOMO/LUMO).
  • Machine Learning (ML):
    Train models on existing data for thioether-iodo compounds to predict reaction yields and byproducts. Validate with experimental DoE (Design of Experiments) .

Q. What analytical challenges arise in quantifying trace impurities?

Answer:

  • Detection Limits:
    Use LC-MS/MS (MRM mode) for sub-ppm impurity detection (e.g., deiodinated or oxidized products). Calibrate against synthetic standards.
  • Matrix Effects:
    In biological or environmental samples, employ solid-phase extraction (SPE) or derivatization (e.g., BSTFA for GC-MS) to enhance sensitivity .

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